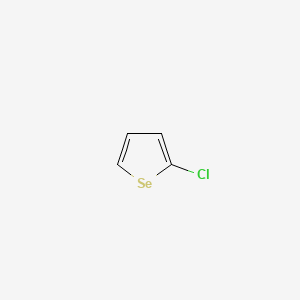
Selenophene, 2-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Selenophene, 2-chloro- is an organic compound that belongs to the family of selenophenes, which are selenium-containing heterocycles The compound is characterized by a five-membered ring structure with four carbon atoms and one selenium atom, and a chlorine atom attached to the second carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of selenophene derivatives, including Selenophene, 2-chloro-, often involves cyclization reactions. One common method is the Fiesselmann procedure, where a β-chloro-aldehyde reacts with sodium selenide, followed by the addition of ethyl bromoacetate
Industrial Production Methods
Industrial production of selenophene derivatives typically involves large-scale cyclization reactions under controlled conditions. The use of catalytic systems, such as nickel or palladium-based catalysts, can enhance the efficiency and yield of the desired product . These methods are optimized to ensure high purity and consistency of the compound.
化学反应分析
Types of Reactions
Selenophene, 2-chloro- undergoes various chemical reactions, including:
Electrophilic Substitution: Due to its aromatic nature, selenophene can undergo electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form selenophene 1,1-dioxide or reduced under specific conditions.
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated selenophenes, while oxidation can produce selenophene dioxides .
科学研究应用
Selenophene, 2-chloro- has several applications in scientific research:
作用机制
The mechanism of action of Selenophene, 2-chloro- involves its interaction with molecular targets and pathways within biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways . Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
Tellurophene: A tellurium analog of selenophene, which has different electronic properties and reactivity due to the larger atomic size of tellurium.
Uniqueness
Selenophene, 2-chloro- is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur and oxygen analogs. The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
属性
CAS 编号 |
1449-67-8 |
|---|---|
分子式 |
C4H3ClSe |
分子量 |
165.49 g/mol |
IUPAC 名称 |
2-chloroselenophene |
InChI |
InChI=1S/C4H3ClSe/c5-4-2-1-3-6-4/h1-3H |
InChI 键 |
FFRNOUSYMUYHLM-UHFFFAOYSA-N |
规范 SMILES |
C1=C[Se]C(=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



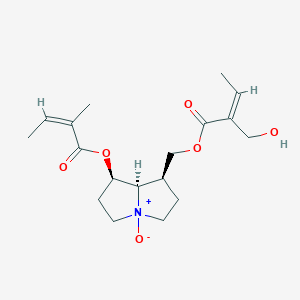
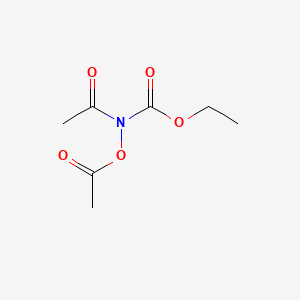

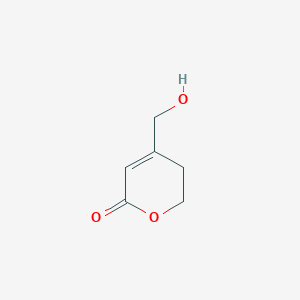




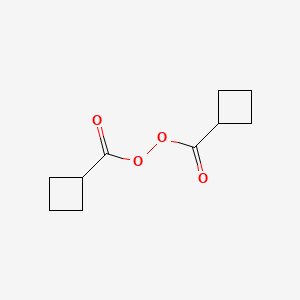
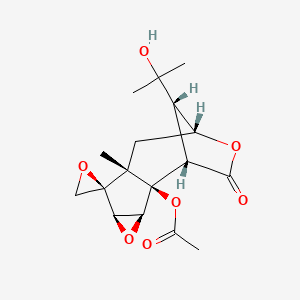
![(1R,6R,8R,9R,10R,15R,17R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B14752169.png)
![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
